2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol
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Overview
Description
Emindole DB is a member of the indole diterpenoid family, a class of structurally diverse fungal secondary metabolites. These compounds are typically produced by fungi such as Penicillium, Aspergillus, Claviceps, and Epichloe species. Emindole DB is known for its complex structure, which includes a cyclic diterpene skeleton and an indole ring moiety. This compound has garnered attention due to its biological activities, including antibacterial, anti-insect, and ion channel inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole diterpenoids, including Emindole DB, often involves the precursor 3-geranylgeranylindole. This precursor undergoes various modifications such as cyclization, oxidation, and prenylation to form the final compound. The specific synthetic routes for Emindole DB are complex and involve multiple steps, including the use of reagents like geranylgeranyl diphosphate and indole-3-glycerol phosphate .
Industrial Production Methods
Industrial production of Emindole DB is typically achieved through fermentation processes involving the cultivation of fungi known to produce this compound. The fungi are grown under controlled conditions to maximize the yield of Emindole DB. The compound is then extracted and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Emindole DB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Emindole DB include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of Emindole DB depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Emindole DB has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of indole diterpenoids.
Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Emindole DB involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ion channels, which can affect cellular signaling and function. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Emindole DB include other indole diterpenoids such as:
- Paspaline
- Paxilline
- Penitrem D
- Janthitrems
- Lolitrems
Uniqueness
Emindole DB is unique among indole diterpenoids due to its specific structural features and biological activities.
Properties
CAS No. |
112900-03-5 |
---|---|
Molecular Formula |
C28H39NO2 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol |
InChI |
InChI=1S/C28H39NO2/c1-18-10-11-23-27(4,21(18)16-19-17-29-22-9-7-6-8-20(19)22)14-13-25-28(23,5)15-12-24(31-25)26(2,3)30/h6-9,17,21,23-25,29-30H,1,10-16H2,2-5H3/t21-,23-,24+,25+,27-,28+/m1/s1 |
InChI Key |
OZUKTQAIGDLHCP-JEAHLELXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](O[C@H]1CC[C@]3([C@H]2CCC(=C)[C@H]3CC4=CNC5=CC=CC=C54)C)C(C)(C)O |
SMILES |
CC12CCC(OC1CCC3(C2CCC(=C)C3CC4=CNC5=CC=CC=C54)C)C(C)(C)O |
Canonical SMILES |
CC12CCC(OC1CCC3(C2CCC(=C)C3CC4=CNC5=CC=CC=C54)C)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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